2-Amino-3-fluoropropanoic acid hydrochloride
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Overview
Description
2-Amino-3-fluoropropanoic acid hydrochloride is an organic compound that belongs to the class of alpha amino acids It is a derivative of alanine, where a fluorine atom replaces one of the hydrogen atoms on the carbon adjacent to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoropropanoic acid hydrochloride typically involves the fluorination of alanine derivatives. One common method is the reaction of 3-chloropropanoic acid with ammonia to form 3-aminopropanoic acid, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The resulting 2-Amino-3-fluoropropanoic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Fluorination: Using a fluorinating agent to introduce the fluorine atom.
Purification: Removing impurities through crystallization or other purification techniques.
Conversion to Hydrochloride Salt: Treating the purified compound with hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoropropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
2-Amino-3-fluoropropanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of fluorinated compounds and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-fluoropropanoic acid hydrochloride involves its interaction with biological molecules. The fluorine atom can form strong hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-fluoropropionic acid: Similar structure but without the hydrochloride salt.
DL-2-Fluoro-β-alanine: Another fluorinated alanine derivative.
DL-2,3-Diaminopropionic acid monohydrochloride: Contains an additional amino group.
Uniqueness
2-Amino-3-fluoropropanoic acid hydrochloride is unique due to the presence of both the fluorine atom and the hydrochloride salt, which can enhance its solubility and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-amino-3-fluoropropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUGTBKNXOBNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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